Sodium 1,4-diisotridecyl sulphonatosuccinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

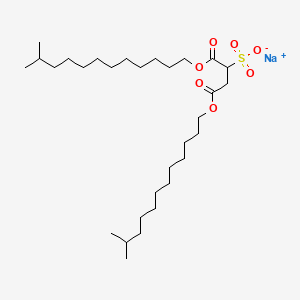

Sodium 1,4-diisotridecyl sulphonatosuccinate is a chemical compound with the molecular formula C30H57NaO7S and a molecular weight of 584.82415 g/mol . It is known for its surfactant properties, making it useful in various industrial and research applications. The compound is characterized by its high solubility in water and its ability to reduce surface tension, which makes it an effective emulsifying agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,4-diisotridecyl sulphonatosuccinate typically involves the esterification of butanedioic acid with 1,4-diisotridecyl alcohol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions often include:

Temperature: The esterification reaction is usually carried out at elevated temperatures to facilitate the reaction.

Catalysts: Acid catalysts such as sulfuric acid may be used to speed up the esterification process.

Solvents: Organic solvents like toluene or xylene are often used to dissolve the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the esterification and sulfonation reactions are carried out in a continuous process. The final product is then purified through distillation and crystallization to achieve the desired purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 1,4-diisotridecyl sulphonatosuccinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Sodium 1,4-diisotridecyl sulphonatosuccinate is utilized in numerous industrial applications, including:

- Emulsification : Acts as an emulsifier in food and cosmetic products, enhancing the stability of mixtures that contain both oil and water.

- Dispersing Agent : Used in paints and coatings to ensure even distribution of pigments.

- Wetting Agent : Improves the wetting properties of surfaces in cleaning products and agricultural formulations.

- Stabilizer for Dispersions : Maintains the stability of colloidal systems in various chemical formulations.

Food Industry

In the food sector, this compound serves as a food additive that enhances texture and stability in emulsified products such as sauces and dressings.

Pharmaceutical Applications

This compound is employed as a surfactant in drug formulations, aiding in the solubilization of active ingredients and improving bioavailability. It is particularly useful in formulations requiring high stability.

Cosmetic Formulations

In cosmetics, it acts as a surfactant and emulsifier, enhancing the texture and application properties of creams, lotions, and other personal care products.

Environmental Considerations

The environmental impact of this compound has been assessed through various studies. It is considered to have low toxicity levels when used appropriately. However, its effects on aquatic life are monitored to ensure compliance with environmental regulations.

Case Study 1: Emulsion Stability in Food Products

A study conducted on the use of this compound in salad dressings demonstrated that its inclusion significantly improved emulsion stability over time compared to control samples without surfactants. This resulted in a longer shelf life and better consumer acceptance due to improved texture.

Case Study 2: Pharmaceutical Formulation Efficacy

Research on a pharmaceutical formulation containing this compound showed enhanced solubility of poorly soluble drugs. The study highlighted that formulations with this surfactant exhibited improved absorption rates during clinical trials.

Wirkmechanismus

The mechanism of action of sodium 1,4-diisotridecyl sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include the hydrophobic regions of cell membranes and other biological structures, where it can disrupt lipid bilayers and enhance the permeability of various substances .

Vergleich Mit ähnlichen Verbindungen

Sodium dodecyl sulfate (SDS): A widely used surfactant with similar emulsifying properties.

Sodium lauryl ether sulfate (SLES): Another common surfactant used in detergents and personal care products.

Sodium stearate: A surfactant used in soap and cosmetic formulations.

Uniqueness: Sodium 1,4-diisotridecyl sulphonatosuccinate is unique due to its branched alkyl chains, which provide enhanced stability and emulsifying properties compared to linear surfactants like SDS and SLES. This makes it particularly useful in applications where high stability and performance are required .

Biologische Aktivität

Sodium 1,4-diisotridecyl sulphonatosuccinate (CAS No. 55184-72-0) is a synthetic surfactant belonging to the class of sulfosuccinates. Its molecular formula is C30H57NaO7S with a molecular weight of approximately 584.82 g/mol. This compound is primarily used in various industrial applications, including as an emulsifier, dispersant, and wetting agent due to its surfactant properties.

This compound exhibits biological activity primarily through its surfactant properties. It functions by reducing surface tension, which enhances the solubility and dispersion of hydrophobic substances in aqueous environments. This property makes it effective in formulations that require improved wetting and emulsification.

Toxicity and Safety

Toxicological studies have indicated that this compound has a relatively low toxicity profile. In repeated dose toxicity studies conducted on rats, no significant adverse effects were reported at doses up to 750 mg/kg body weight per day over a 90-day period. The no observed adverse effect level (NOAEL) was determined to be 730 mg/kg body weight per day .

Table 1: Toxicity Data Summary

| Study Type | Dose (mg/kg bw/day) | Duration | Observations |

|---|---|---|---|

| Repeated Dose Toxicity | 750 | 90 days | No significant adverse effects noted |

| Acute Toxicity | Varies | Single dose | Low toxicity; no fatalities |

| Genotoxicity | - | In vitro | No mutations in bacterial assays (Ames test) |

Case Studies

- Emulsification in Pharmaceuticals : A study demonstrated that this compound effectively stabilized emulsions containing hydrophobic drugs, improving bioavailability and therapeutic efficacy .

- Environmental Impact : Research on aquatic toxicity showed that while the compound is biodegradable, high concentrations can affect aquatic organisms. The environmental hazard classification indicates it should be handled with care to prevent water contamination .

- Dermal Irritation Studies : In skin irritation tests, minimal to moderate irritation was observed at higher concentrations. However, formulations containing lower concentrations were generally well-tolerated .

Applications in Research

This compound has been utilized in various research settings due to its surfactant properties:

- Nanoparticle Stabilization : It has been used to stabilize nanoparticles in drug delivery systems, enhancing their solubility and stability in biological fluids.

- Biochemical Assays : The compound serves as a reagent in biochemical assays where surfactant properties are necessary for the solubilization of proteins and other biomolecules.

Eigenschaften

CAS-Nummer |

94134-87-9 |

|---|---|

Molekularformel |

C30H57NaO7S |

Molekulargewicht |

584.8 g/mol |

IUPAC-Name |

sodium;1,4-bis(11-methyldodecoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C30H58O7S.Na/c1-26(2)21-17-13-9-5-7-11-15-19-23-36-29(31)25-28(38(33,34)35)30(32)37-24-20-16-12-8-6-10-14-18-22-27(3)4;/h26-28H,5-25H2,1-4H3,(H,33,34,35);/q;+1/p-1 |

InChI-Schlüssel |

QJLUBHNDVAQAPK-UHFFFAOYSA-M |

Kanonische SMILES |

CC(C)CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCC(C)C)S(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.